molecular formula C16H12F6N2O B3392060 2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide CAS No. 658066-16-1

2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide

Cat. No.: B3392060
CAS No.: 658066-16-1
M. Wt: 362.27 g/mol
InChI Key: PQVYQOJTCQJZNU-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide (CAS 658066-16-1) is a benzamide derivative engineered with dual trifluoromethyl groups positioned on both the benzamide core and the pyridine ring, connected by a flexible ethyl linker . This strategic incorporation of fluorine is a well-established principle in agrochemical and pharmaceutical design, as the strong electron-withdrawing nature of the trifluoromethyl groups enhances metabolic stability, improves lipid membrane permeability, and increases binding affinity to target proteins . The compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules and is investigated for its potential as a bioactive compound . Its structural similarity to commercial active ingredients, such as the SDH inhibitor (FRAC Group 7) fluopyram, suggests potential applications in fungicide and nematicide research . Researchers leverage this compound to explore novel pathways in drug discovery and crop protection, with its unique properties offering insights into the modulation of specific enzymatic targets . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(trifluoromethyl)-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6N2O/c17-15(18,19)10-5-6-11(24-9-10)7-8-23-14(25)12-3-1-2-4-13(12)16(20,21)22/h1-6,9H,7-8H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVYQOJTCQJZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=NC=C(C=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659633
Record name 2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658066-16-1
Record name 2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Primary Application/Biological Activity Key Findings References
2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide Trifluoromethyl groups on benzamide and pyridine; ethyl linker Undisclosed (structural analogs suggest fungicidal/anticancer potential) High metabolic stability inferred from trifluoromethyl groups
Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide) Chloro and trifluoromethyl groups on pyridine; identical benzamide core Fungicide (succinate dehydrogenase inhibitor) Induces thyroid carcinogenesis in animal studies; IC₅₀ values for fungal pathogens undisclosed
N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide Thiazole-thioether substitution; chloro/trifluoromethyl pyridine Anticancer (excluded from patent claims due to prior art) Patent exclusion implies potential therapeutic relevance
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide Hydroxyl groups on benzamide and phenolic ethyl linker Antioxidant (free radical scavenger) IC₅₀ for DPPH scavenging: 22.8 μM; superior to ascorbic acid

Pharmacological and Toxicological Profiles

Fluopyram vs. Target Compound

  • Structural Similarity: Both compounds share a trifluoromethyl-substituted benzamide core and pyridine ring. Fluopyram includes a chloro group at the pyridine 3-position, enhancing its fungicidal activity but increasing toxicity (thyroid carcinogenesis in rodents) .

Anticancer Benzamide Derivatives

  • Naphthalimide Analogs: Compounds like 5-(dimethylamino-ethylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit IC₅₀ values as low as 0.23 μM against P388D1 leukemia cells, outperforming the reference drug amonafide . The target compound’s pyridine moiety may offer distinct DNA intercalation or enzyme inhibition mechanisms.

Antioxidant Activity

  • 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide : Demonstrates potent radical scavenging (IC₅₀ = 2.5 μM for superoxide radicals), attributed to hydroxyl groups. The target compound’s trifluoromethyl groups likely reduce antioxidant capacity but enhance hydrophobicity for membrane penetration .

Molecular Docking and Target Engagement

  • Fluopyram : Binds to succinate dehydrogenase (SDH), disrupting fungal mitochondrial respiration. Docking studies using AutoDock Vina and UCSF Chimera highlight the importance of trifluoromethyl groups in hydrophobic pocket interactions .
  • Target Compound : Computational modeling (e.g., AutoDock4) could predict binding to analogous targets, such as SDH or kinase domains, though experimental validation is needed .

Biological Activity

The compound 2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide (CAS No. 658066-16-1) exhibits notable biological activity, primarily due to its structural characteristics that enhance its interaction with various molecular targets. This article presents a detailed analysis of its biological activities, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a trifluoromethyl group attached to both a benzamide and a pyridine ring. This configuration increases lipophilicity, facilitating cellular penetration.

Synthesis

The synthesis typically involves:

  • Formation of the Pyridine Intermediate : Achieved through radical trifluoromethylation.
  • Coupling Reaction : The pyridine intermediate is coupled with a benzamide derivative using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, particularly protein kinases. The trifluoromethyl groups enhance binding affinity by improving the compound's lipophilicity, allowing it to effectively penetrate cell membranes and interact with intracellular targets.

Target Interactions

Research indicates that compounds with similar structures have shown significant inhibitory effects against various kinases, including:

  • EGFR (Epidermal Growth Factor Receptor) : Inhibitory activities reported up to 92% at 10 nM concentrations.
  • VEGFR2 (Vascular Endothelial Growth Factor Receptor) : Inhibition ranged between 16% and 48% at similar concentrations .

Antitumor Activity

Studies have demonstrated that derivatives of this compound exhibit potent antitumor properties. For instance, compounds containing the trifluoromethylbenzamide moiety showed significant inhibition against tumor cell proliferation by competitively inhibiting EGFR phosphorylation processes, which are crucial for tumor growth .

Anti-inflammatory Properties

In related research, compounds featuring similar trifluoromethyl groups have been evaluated for their anti-inflammatory activities. A series of compounds were tested for COX-2 inhibition, demonstrating effectiveness comparable to established anti-inflammatory drugs like indomethacin .

Table of Biological Activities

Activity TypeTargetInhibition (%) at 10 nM
Antitumor ActivityEGFR91 - 92
Antitumor ActivityHER-4Comparable to imatinib
Anti-inflammatoryCOX-247 - 76
Anti-inflammatoryVEGFR216 - 48

Case Study 1: EGFR Inhibition

A study involving the synthesis of several compounds with similar structures found that those containing the trifluoromethyl group exhibited high potency against EGFR, leading to significant tumor growth inhibition in vitro.

Case Study 2: COX-2 Inhibition

Another investigation focused on synthesizing a series of trifluoromethyl-containing pyrazoles revealed promising anti-inflammatory activities, with some compounds achieving up to 76% inhibition compared to indomethacin .

Q & A

Q. What computational models predict physicochemical properties?

  • Tools :
  • QSPR models : Corrogate logP, pKa, and solubility using MOE or Schrodinger suites.
  • DFT calculations : Optimize electronic properties (e.g., HOMO/LUMO energies) for reactivity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide
Reactant of Route 2
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2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.